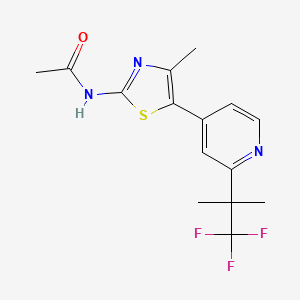![molecular formula C10H12N2O B1429769 4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene CAS No. 1267225-15-9](/img/structure/B1429769.png)
4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Overview
Description
“4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene” is a heterocyclic compound used in scientific research. It’s also known as ODTH. It shares a similar structure with Marbofloxacin, a third-generation antibiotic fluoroquinolone used in veterinary medicine .
Molecular Structure Analysis
The molecular structure of “4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene” is unique, making it a valuable tool in various fields of research and industry. It shares a similar structure with Marbofloxacin, which has a chemical formula of C 17 H 19 FN 4 O 4 .Scientific Research Applications
One-Pot Synthesis Techniques
One significant application of these compounds involves their synthesis through one-pot reactions, highlighting efficient and environmentally friendly procedures. For instance, oxygen-bridged monastrol analogs were synthesized using a one-pot three-component condensation reaction under microwave irradiation and solvent-free conditions. This process utilized non-toxic, inexpensive, and readily available catalysts, offering a promising method for synthesizing complex organic molecules with good yields and in a short time (Cheng et al., 2012).
Transition Metal-Free Synthesis
Another application is the transition metal-free synthesis of tricyclic compounds from biomass-derived levulinic acid. This method demonstrates an environmentally benign approach to creating complex organic structures while utilizing renewable resources, showcasing the potential for sustainable chemical synthesis (Jha et al., 2013).
Structural Elucidation and Characterization
The structural elucidation of these compounds is another important area of research. Advanced techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry have been employed to characterize the synthesized compounds. These studies provide valuable insights into the molecular structure and potential reactivity of these compounds, which is essential for their application in further chemical transformations (Salehi et al., 2006).
Synthetic Applications and Catalysis
These compounds and their derivatives have also been explored for their synthetic applications, including their use as catalysts in organic reactions. The research into their catalytic properties aims to develop new methodologies for organic synthesis, potentially offering more efficient, selective, and environmentally friendly reaction pathways (Börner et al., 2010).
Advanced Material and Corrosion Inhibition
Furthermore, derivatives containing the core structure of "4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene" have been investigated for their potential as corrosion inhibitors for metals. This application is particularly relevant in the field of materials science, where protecting metals from corrosion is critical for extending their lifespan and maintaining their structural integrity (Vengatesh & Sundaravadivelu, 2020).
properties
IUPAC Name |
4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPIPCVUBBDRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOC3=CC=CC(=C32)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



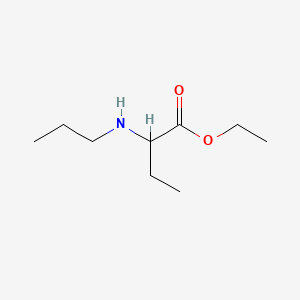
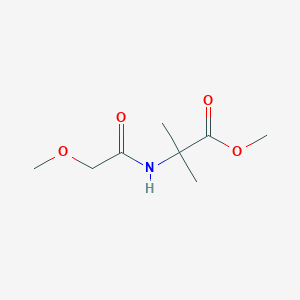
![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)
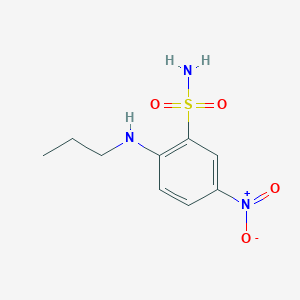
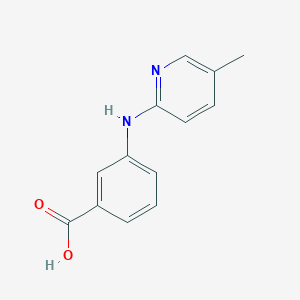
![N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea](/img/structure/B1429695.png)
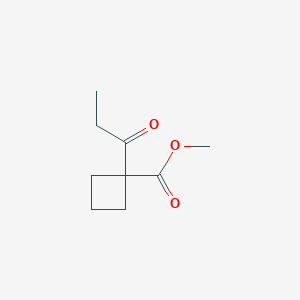
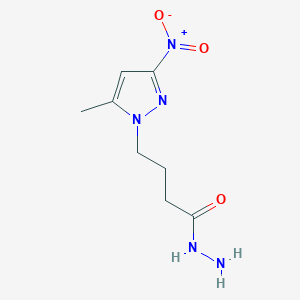
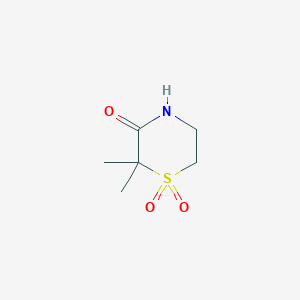
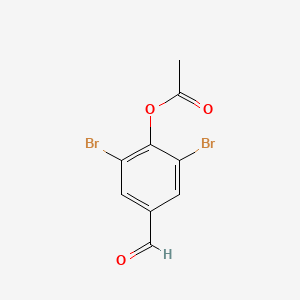
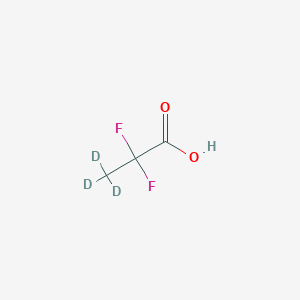
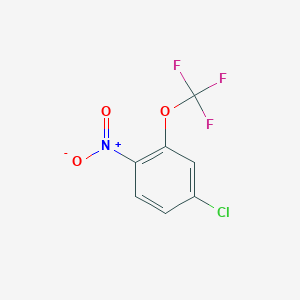
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)
